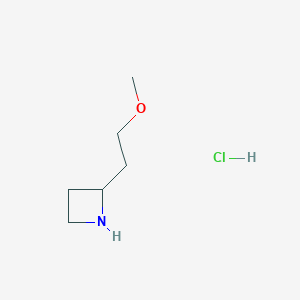
(R)-1-(2-Amino-1-fluoroethyl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol . This compound is characterized by the presence of a cyclopropanol ring substituted with an amino and a fluoro group on the ethyl side chain. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
Preparation Methods
The synthesis of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol involves several steps, typically starting with the formation of the cyclopropanol ring. . This reaction involves the use of diiodomethane and zinc-copper couple to generate the carbene intermediate, which then reacts with the alkene to form the cyclopropanol ring.
For the specific synthesis of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol, the introduction of the amino and fluoro groups can be achieved through nucleophilic substitution reactions. For example, starting with a suitable cyclopropanol derivative, the amino group can be introduced using an amination reaction, while the fluoro group can be added using a fluorination reagent such as diethylaminosulfur trifluoride (DAST).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The amino group can be reduced to form an amine, while the fluoro group can be reduced to form a hydrocarbon.
Substitution: The fluoro group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Addition: The compound can participate in addition reactions, particularly at the cyclopropanol ring, which is highly strained and reactive.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium tert-butoxide.
Scientific Research Applications
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and the stereochemistry of biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemical configurations.
Mechanism of Action
The mechanism of action of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the cyclopropanol ring can provide steric hindrance and rigidity to the molecule.
Molecular targets for this compound may include enzymes involved in metabolic pathways, receptors in the nervous system, and other proteins that interact with small molecules. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol can be compared with other similar compounds, such as:
1-[(1R)-2-amino-1-hydroxy-ethyl]cyclopropanol: This compound has a hydroxyl group instead of a fluoro group, which can significantly alter its chemical reactivity and biological activity.
1-[(1R)-2-amino-1-chloro-ethyl]cyclopropanol: The presence of a chloro group instead of a fluoro group can affect the compound’s stability and reactivity, particularly in substitution reactions.
1-[(1R)-2-amino-1-methyl-ethyl]cyclopropanol: The substitution of a methyl group can influence the compound’s steric properties and its interactions with biological targets.
The uniqueness of 1-[(1R)-2-amino-1-fluoro-ethyl]cyclopropanol lies in the presence of the fluoro group, which can enhance its stability and reactivity in certain chemical and biological contexts.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
1-[(1R)-2-amino-1-fluoroethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C5H10FNO/c6-4(3-7)5(8)1-2-5/h4,8H,1-3,7H2/t4-/m1/s1 |
InChI Key |
KROSNKYYWSEGDG-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC1([C@@H](CN)F)O |
Canonical SMILES |
C1CC1(C(CN)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
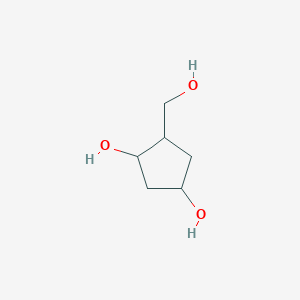

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
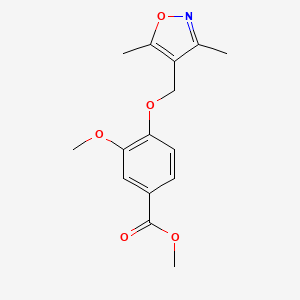

![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
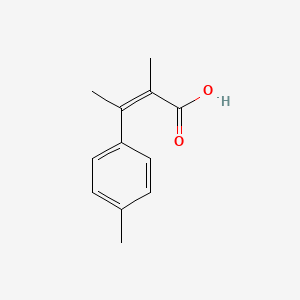
![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
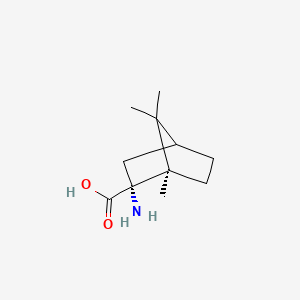
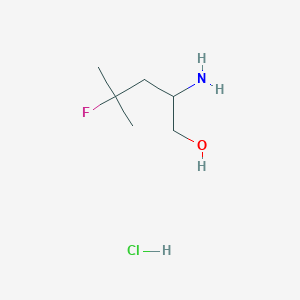
![2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14799688.png)
